Positional Isomer NOS Inhibitory Potency: 4-Cl-6-NO₂ vs. 3-Cl-6-NO₂ Indazole
The closest commercially characterized positional isomer, 3-chloro-6-nitro-1H-indazole (CAS 50593-68-5), displays an IC₅₀ of 0.16 mM against human brain nitric oxide synthase (NOS) [1]. While direct NOS inhibition data for 4-chloro-6-nitro-1H-indazole has not been publicly disclosed, the established indazole NOS pharmacophore model indicates that the 4-position chlorine can engage in hydrophobic interactions with the active-site pocket that are sterically inaccessible to a 3-substituted analog [2]. This positional difference is sufficient to produce distinct biological profiles, as demonstrated by 4-bromo-1H-indazole achieving potency nearly equivalent to 7-nitroindazole (IC₅₀ ≈ 0.9 µM on rat cerebellar NOS), whereas the corresponding 3-substituted analog is substantially less active [2].
| Evidence Dimension | Human brain NOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to differ from 3-chloro isomer based on SAR |
| Comparator Or Baseline | 3-Chloro-6-nitro-1H-indazole: IC₅₀ = 0.16 mM (human brain NOS) |
| Quantified Difference | Positional isomer shift from 3-Cl to 4-Cl; magnitude of potency change not yet quantified but expected to be significant per 4-substituted indazole SAR |
| Conditions | Human brain nitric oxide synthase enzyme inhibition assay (Santa Cruz Biotechnology technical datasheet) |
Why This Matters
For researchers building NOS inhibitor screening libraries, the positional isomer directly determines steric and electronic complementarity to the active-site heme pocket; selecting the wrong isomer can lead to false-negative screening results or misinterpretation of SAR.
- [1] Santa Cruz Biotechnology. 3-Chloro-6-nitro-1H-indazole (CAS 50593-68-5) Technical Datasheet: NOS Inhibition IC50. View Source
- [2] Boulouard M, Schumann-Bard P, Butt-Gueulle S, et al. 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem Lett. 2007;17(11):3177-3180. View Source
